5-Hydroxy-3-methyl-1-indanone
Overview
Description
5-Hydroxy-3-methyl-1-indanone: is a chemical compound belonging to the indanone family It is characterized by a hydroxy group at the 5th position and a methyl group at the 3rd position on the indanone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methyl-1-indanone can be achieved through several methods. One common approach involves the alkylation of 5-hydroxy-1-indanone with methylating agents. For instance, the reaction of 5-hydroxy-1-indanone with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3-methyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the indanone core can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of this compound derivatives with additional functional groups.
Reduction: Formation of 5-hydroxy-3-methyl-1-indanol.
Substitution: Formation of 5-alkoxy-3-methyl-1-indanone or 5-acetoxy-3-methyl-1-indanone.
Scientific Research Applications
Chemistry: 5-Hydroxy-3-methyl-1-indanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .
Medicine: Pharmaceutical research explores the potential of this compound as a lead compound for drug development. Its derivatives have shown promise in the treatment of neurodegenerative diseases and as anti-inflammatory agents .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. It is used in the synthesis of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methyl-1-indanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The indanone core structure can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparison with Similar Compounds
- 5-Hydroxy-1-indanone
- 3-Methyl-1-indanone
- 5-Methoxy-1-indanone
- 6-Hydroxy-1-indanone
Comparison: 5-Hydroxy-3-methyl-1-indanone is unique due to the presence of both a hydroxy and a methyl group on the indanone core. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 5-Hydroxy-1-indanone lacks the methyl group, which can influence its steric and electronic properties, leading to different reactivity and interaction profiles .
Properties
IUPAC Name |
5-hydroxy-3-methyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPRDUJXKPSIBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57878-30-5 | |
Record name | 5-Hydroxy-3-methyl-1-indanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057878305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXY-3-METHYL-1-INDANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81AOU8SN0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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